16-Oxoandrostenediol

Description

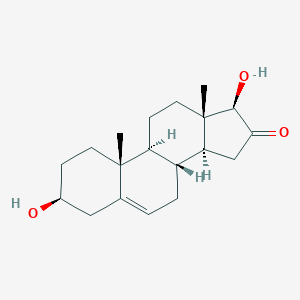

Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-15,17,20,22H,4-10H2,1-2H3/t12-,13+,14-,15-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRBLZKRYPEVIK-PEMPUTJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC(=O)C4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)[C@@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315108 | |

| Record name | 16-Oxoandrostenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-66-6 | |

| Record name | 16-Oxoandrostenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3beta,17beta-Dihydroxyandrost-5-en-16-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC71306 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Oxoandrostenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Formation Pathways of 16 Oxoandrostenediol

Precursor Roles in Fetal and Placental Steroidogenesis

The fetoplacental unit, a unique endocrine system of pregnancy, is central to the production of various steroid hormones essential for maintaining pregnancy and fetal development. slideshare.netnih.gov Within this unit, 16-oxoandrostenediol serves as a key intermediate. karger.com

This compound is a recognized precursor in the placental synthesis of 16-epiestriol (B195161). karger.com Estetrol (B1671307) (E4), a significant estrogen of fetal life, is produced exclusively by the fetal liver. wikipedia.org While the direct pathway from this compound to estetrol is less detailed in the provided results, the close metabolic relationship between these 16-oxygenated steroids in the fetal compartment is evident.

During pregnancy, the synthesis of estriol (B74026) (E3) relies heavily on precursors from the fetal adrenal gland. nih.govtestcatalog.org Dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) is hydroxylated at the 16α-position in the fetal liver to form 16α-hydroxy-DHEA-S. karger.comsemanticscholar.org Following hydrolysis in the placenta, this compound is aromatized to estriol. karger.com this compound is one of the neutral precursors, alongside others like androstenetriol and 16α-hydroxyandrostenedione, that can be utilized by the fetoplacental unit for estriol synthesis. karger.com

Intermediacy in Broader Steroid Metabolic Networks

The metabolic pathways of this compound are intricately linked with other key steroid hormones.

Dehydroepiandrosterone (DHEA) is a primary C19 steroid and a precursor to most sex steroids. testcatalog.orgnih.gov It is produced from cholesterol in the adrenal glands, gonads, and brain. wikipedia.orgthermofisher.com The metabolic conversion of DHEA involves multiple enzymatic steps, and this compound is a metabolite within this network. nih.gov Specifically, 16β-hydroxydehydroepiandrosterone is a related C19 steroid with mineralocorticoid activity. ahajournals.org

Pregnenolone (B344588), derived from cholesterol, is a foundational steroid in the synthesis of numerous hormones. genome.jp Its 16α-hydroxylated metabolite, 16α-hydroxypregnenolone, is a known compound in steroid metabolism. nih.gov The structural and metabolic proximity suggests a potential relationship where 16α-hydroxylated pregnenolone metabolites could serve as precursors to C19 steroids like this compound, although the direct enzymatic steps are not fully elucidated in the provided information.

The "backdoor pathway" represents an alternative route for androgen synthesis that bypasses the traditional pathway involving androstenedione (B190577) and testosterone. While the provided information does not explicitly detail the role of this compound in this specific pathway, the existence of various steroidogenic pathways highlights the complexity of androgen production. nih.gov The formation of potent androgens can occur through multiple routes, and the involvement of 16-oxygenated steroids in fetal life suggests a specialized metabolic function that could potentially intersect with such alternative pathways.

Enzymatic Transformations Leading to this compound

The endogenous formation of this compound, a C19 androgenic steroid, is understood to be a multi-step enzymatic process. The biosynthesis pathway is not defined by a single reaction but rather involves sequential transformations of a steroid precursor. The primary transformation is the introduction of an oxygen function at the C16 position of the steroid's D-ring.

The formation pathway likely involves two key enzymatic steps:

16α-Hydroxylation : A precursor steroid, such as androstenediol, undergoes hydroxylation at the 16α-position. This reaction is catalyzed by a specific class of enzymes known as steroid hydroxylases, primarily members of the cytochrome P450 (CYP) superfamily. This step yields a 16α-hydroxy intermediate.

Oxidation : The newly formed 16α-hydroxyl group is then oxidized to a ketone (oxo) group. This conversion is typically carried out by a hydroxysteroid dehydrogenase (HSD) enzyme. This final oxidation step results in the formation of this compound.

This sequence of hydroxylation followed by oxidation is a common mechanism in steroid metabolism for producing various oxo-steroids.

Enzymes and Isoforms Implicated in its Formation

Several enzyme families and specific isoforms are implicated in the biosynthesis of 16-oxygenated steroids, including the precursors to this compound.

Cytochrome P450 (CYP) Isoforms: The initial and rate-limiting step of 16α-hydroxylation is primarily attributed to cytochrome P450 monooxygenases.

CYP17A1 : This enzyme, formally known as steroid 17α-hydroxylase/17,20-lyase, is a crucial enzyme in the synthesis of both corticosteroids and androgens. wikipedia.orgwikipedia.org In addition to its primary activities, human CYP17A1 has been shown to possess significant 16α-hydroxylase activity. wikipedia.orgontosight.ai It can catalyze the 16α-hydroxylation of various steroid substrates, including pregnenolone, progesterone (B1679170), and androgens. wikipedia.orgontosight.aialfa-chemistry.com This activity has been confirmed in human fetal adrenal and adult testis tissues. ontosight.ai

CYP3A Subfamily (CYP3A4 and CYP3A5) : The CYP3A subfamily, with CYP3A4 being one of the most abundant P450 enzymes in the human liver, is heavily involved in steroid metabolism. fishersci.atciteab.com Studies have demonstrated that both CYP3A4 and CYP3A5 can catalyze the 16α-hydroxylation of estrogens, such as estrone. ontosight.ai This capability suggests a potential role in the 16α-hydroxylation of androgen precursors like androstenediol.

Other CYP Isoforms : Research in animal models has identified other CYP isoforms with potent 16α-hydroxylase activity towards C19 steroids. In rats, a male-specific isoform, originally termed P450(16alpha) and identified as a member of the CYP2C family (e.g., CYP2C11), is a primary catalyst for the 16α-hydroxylation of androstenedione. iiab.mesigmaaldrich.com

Hydroxysteroid Dehydrogenases (HSDs): Following 16α-hydroxylation, the conversion of the hydroxyl group to a ketone requires an HSD. While the specific isoform responsible for oxidizing 16α-hydroxyandrostenediol has not been definitively identified, the KEGG (Kyoto Encyclopedia of Genes and Genomes) database lists an "estradiol-17alpha:NADP+ 16-oxidoreductase," which points to the existence of enzymes that perform this type of oxidation at the C16 position. nih.gov

Metabolic Transformations and Fate of 16 Oxoandrostenediol

Further Metabolism in Biological Systems

Once formed, 16-Oxoandrostenediol is subjected to further metabolic processes, primarily through conjugation and derivatization, which alter its biological activity and facilitate its excretion.

Conjugation Pathways (e.g., Sulfoconjugation, Glucuronidation)

Conjugation is a key metabolic pathway for steroids, increasing their water solubility for easier elimination. For this compound, both sulfoconjugation and glucuronidation are significant routes.

Sulfoconjugation: This process involves the addition of a sulfate (B86663) group. Studies have shown that sulfoconjugated metabolites of dehydroepiandrosterone (B1670201) (DHEA), a precursor to this compound, are major urinary metabolites. researchgate.net The presence of a vitamin D3 sulfoconjugate suggests that sulfoconjugation is an active pathway for related steroid structures. The simplification of sample preparation for detecting sulfoconjugated compounds using arylsulfatase from Pseudomonas aeruginosa highlights the importance of this conjugation pathway in steroid metabolism analysis. dshs-koeln.de

Glucuronidation: This pathway involves the attachment of glucuronic acid. The identification of 6-Dehydrotestosterone glucuronide as a metabolite in certain biological contexts indicates that glucuronidation is a relevant metabolic route for similar steroid structures. mdpi.com Steroids are commonly excreted as glucuronide conjugates, and while direct measurement is possible, a deconjugation step is often included in quantitative analyses due to the vast number of potential metabolites. researchgate.net

Derivatization and Downstream Metabolite Formation

Beyond conjugation, this compound can be chemically modified through derivatization for analytical purposes, such as with trimethylsilyl (B98337) (TMS) groups. ripred.ca In biological systems, it serves as a precursor for various downstream metabolites. It is considered a metabolite of DHEA, alongside other compounds like androstenetriol and 16α-hydroxy-DHEA. niph.go.jp In the fetoplacental unit, this compound is a key precursor for the synthesis of estriol (B74026). karger.com It can also be converted to 16-epiestriol (B195161) in the placenta. karger.com

Tissue-Specific Metabolism of this compound

The metabolic processing of this compound varies significantly between different tissues, reflecting the specialized enzymatic machinery of each organ.

Hepatic Metabolic Processes

The liver is a primary site for steroid metabolism. wfsahq.org It is equipped with a vast array of enzymes, including the cytochrome P450 system, which are crucial for the biotransformation of drugs and endogenous compounds. wfsahq.org The liver is involved in both Phase I (e.g., hydroxylation) and Phase II (e.g., conjugation) reactions of steroid metabolism. wfsahq.orgtaylorandfrancis.com For instance, the liver is where estetrol (B1671307), a downstream metabolite, is conjugated, mainly as estetrol-glucuronide, before excretion. karger.com The metabolism of steroids like this compound in the liver is essential for their detoxification and elimination from the body. foodb.cahmdb.ca

Placental Metabolic Dynamics

The placenta plays a crucial role in steroid metabolism during pregnancy, acting as a key site for the synthesis of estrogens from fetal and maternal precursors. nih.govnih.gov this compound, along with other C-19 steroids, is utilized by the placenta for the synthesis of estriol. karger.com The placenta possesses aromatase activity, which converts androgens to estrogens. nih.gov It can also convert this compound to 16-epiestriol. karger.com Unlike the fetus, which predominantly carries out sulfoconjugation, the placenta has a potent arylsulfatase system, allowing it to hydrolyze sulfate conjugates. karger.com

Renal Excretion and Metabolite Profiling

The kidneys are the principal organs for the excretion of water-soluble metabolites. merckmanuals.com Steroid metabolites, often conjugated in the liver, are filtered from the blood in the kidneys and excreted in the urine. merckmanuals.com Urinary steroid profiling is a valuable diagnostic tool for assessing adrenal function and various metabolic disorders. loinc.orgeco-vector.comcuni.cz The analysis of urinary metabolites, including this compound, provides a non-invasive window into the body's metabolic state. nih.govnih.gov For example, this compound has been identified in the urine of newborn infants. hmdb.caloinc.org The urinary excretion of various steroid metabolites is analyzed to diagnose a range of conditions related to steroid biosynthesis and metabolism. loinc.org

Regulation of this compound Metabolism

The metabolic pathways of this compound are intricately regulated by a complex interplay of hormonal signals and enzymatic activities. This regulation ensures that the synthesis and transformation of this steroid hormone are tightly controlled in response to physiological demands. The primary control points involve the expression and activity of key enzymes involved in its biosynthesis and subsequent catabolism, which are, in turn, influenced by various hormones.

Hormonal and Enzymatic Regulatory Mechanisms

The regulation of this compound metabolism is governed by a sophisticated network of hormones that modulate the activity of specific enzymes. Adrenocorticotropic hormone (ACTH) and gonadotropins are the principal hormonal regulators, primarily by influencing the availability of its precursors. oup.comsav.skoup.com The enzymatic control is executed by members of the cytochrome P450 superfamily and hydroxysteroid dehydrogenases, which catalyze key steps in the steroidogenic pathways.

Hormonal Regulation:

The production of adrenal androgens, the class of steroids to which this compound belongs, is predominantly under the control of ACTH. oup.comsav.sk ACTH stimulates the adrenal cortex, leading to an increased synthesis of dehydroepiandrosterone (DHEA), a key precursor for this compound. sav.skucl.ac.uk While direct studies on the ACTH regulation of this compound are limited, the established control of ACTH over DHEA production strongly suggests an indirect regulatory role. oup.comsav.sknih.gov

The following table summarizes the key hormones involved in the regulation of this compound metabolism:

| Hormone | Primary Function in Steroid Metabolism | Specific Effect on this compound Metabolism |

| Adrenocorticotropic Hormone (ACTH) | Stimulates the adrenal cortex to produce glucocorticoids and androgens. nih.govebsco.com | Indirectly regulates the synthesis of this compound by controlling the production of its precursor, DHEA. oup.comsav.sknih.gov |

| Gonadotropins (e.g., Luteinizing Hormone - LH) | Stimulate the gonads to produce sex hormones. nih.govclevelandclinic.org | May have a secondary or modulatory role in adrenal androgen synthesis, thereby indirectly influencing this compound levels. oup.comnih.gov |

| Gonadotropin-Releasing Hormone (GnRH) | Stimulates the pituitary gland to release gonadotropins. clevelandclinic.org | Indirectly influences this compound metabolism through the regulation of gonadotropin secretion. nih.govclevelandclinic.org |

Enzymatic Regulation:

The enzymatic machinery responsible for the metabolism of this compound includes several key enzymes from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families.

A crucial step in the formation of this compound is the conversion from its precursor, 16β-hydroxy-DHEA. Research has shown that 16β-hydroxy-DHEA is rapidly converted to this compound (also named 5-androstene-3β,17β-diol-16-one) in human serum. nih.gov This conversion highlights the importance of the enzymes responsible for the synthesis of 16β-hydroxy-DHEA. The 16α-hydroxylation of DHEA, a related pathway, is catalyzed by enzymes such as CYP3A4 in the liver. sav.skresearchgate.net It is plausible that similar CYP enzymes are involved in the 16β-hydroxylation of DHEA, thus providing the direct precursor for this compound.

The following table details the key enzymes implicated in the metabolism of this compound:

| Enzyme | Function | Role in this compound Metabolism |

| Cytochrome P450 (CYP) enzymes (e.g., CYP3A4) | Catalyze a wide range of oxidation reactions in steroid metabolism, including hydroxylation. mdpi.comwikipedia.orgnih.gov | Likely involved in the 16β-hydroxylation of DHEA to form the direct precursor of this compound. sav.skresearchgate.net |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Catalyze the interconversion between 17-keto and 17β-hydroxy steroids. | The conversion of 16β-hydroxy-DHEA to this compound involves a change at the 17-position, suggesting the involvement of a specific HSD. nih.gov |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Converts Δ5-hydroxysteroids to Δ4-ketosteroids. ucl.ac.uknih.gov | While not directly acting on this compound, it regulates the overall flow of precursors in the adrenal androgen synthesis pathway. nih.gov |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Interconverts active and inactive glucocorticoids at the 11-position. plos.orguniprot.org | May have broader substrate specificity, potentially influencing the metabolism of other ketosteroids, although its direct action on this compound is not established. plos.org |

Biochemical and Physiological Roles of 16 Oxoandrostenediol

Interactions with Steroid Receptors and Binding Proteins

The interaction of 16-Oxoandrostenediol with steroid receptors, particularly the mineralocorticoid receptor (MR), has been a subject of scientific investigation. The mineralocorticoid receptor, a member of the steroid hormone receptor subfamily, plays a crucial role in regulating electrolyte and water balance in the body. conicet.gov.ar It binds with high affinity to mineralocorticoids like aldosterone (B195564). conicet.gov.ar

Research involving human kidney tissue has explored the binding specificity of various steroids to the mineralocorticoid receptor. nih.gov In competitive binding assays using radiolabeled aldosterone, the affinity of other steroids for the MR is determined. nih.gov These studies have shown that steroids like deoxycorticosterone exhibit significant binding activity relative to aldosterone. nih.gov However, under the same experimental conditions, this compound demonstrated no competitive binding activity for the human kidney mineralocorticoid receptor. nih.gov This lack of binding suggests that the physiological effects of this compound are likely not mediated through direct interaction with the mineralocorticoid receptor. nih.gov The structure and sequence of the receptor's DNA-binding domain and ligand-binding domain are highly conserved, which dictates its preference for certain hormones. conicet.gov.arplos.org

Despite its lack of direct binding to the mineralocorticoid receptor, this compound has been observed to have sodium-retaining activity in rat models. nih.gov This suggests an indirect mechanism of action on sodium transport. Studies on slices of human kidney have been used to assess the effects of various steroids on cellular function. nih.gov While aldosterone and other mineralocorticoids directly influence sodium transport via receptor binding, the pathway for this compound remains less clear. nih.govcloudfront.net The observation that it can influence sodium retention without binding to the known mineralocorticoid receptors points towards alternative or novel signaling pathways that warrant further investigation. nih.gov

Role in Steroidogenesis Regulation (beyond its formation)

Steroidogenesis is a complex, multi-step process involving a series of enzymes to produce steroid hormones from cholesterol. benthamopen.commdpi.com The regulation of this pathway is critical for normal physiological function and is controlled by various factors, including trophic hormones and the expression levels of steroidogenic enzymes. benthamopen.comnih.gov The rate-limiting step in steroidogenesis is the transport of cholesterol into the mitochondria, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein. nih.govmdpi.com

Presence and Metabolic Significance in Microbial Systems

Microorganisms, like Bacillus species, must adapt their metabolism to cope with environmental stressors, including chemical agents. nih.gov Metabolomics studies are used to identify changes in the cellular concentration of various metabolites, providing insight into the microbial stress response. mdpi.comresearchgate.net

In a study investigating the metabolic response of Bacillus sp. LM24 to abamectin-induced stress, this compound was identified as a significant up-regulated differential metabolite. mdpi.com This suggests that the presence of the stressor interfered with the normal lipid and steroid metabolism of the bacteria. mdpi.comresearchgate.net The accumulation of this compound was interpreted as an indicator that the normal downstream processing of this steroid was inhibited, forcing a change in the metabolic pathway. mdpi.com This highlights a specific metabolic bottleneck and a potential adaptive response within the bacterium. mdpi.com

Table 1: Differential Metabolite in Bacillus sp. LM24 under Abamectin Stress

| Metabolite | Regulation Status | Implied Metabolic Impact | Source |

| This compound | Up-regulated | Inhibition of steroid metabolism, change in metabolic direction | mdpi.com |

This observation underscores the metabolic significance of this compound in microbial systems, where its changing levels can be a biomarker for specific metabolic pathway disruptions under environmental stress. mdpi.com

Advanced Analytical Methodologies for 16 Oxoandrostenediol Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a core analytical technique for steroid analysis due to its ability to measure the mass-to-charge ratio of ions, allowing for the identification and quantification of specific molecules within a mixture. wikipedia.org When coupled with chromatographic separation, its power is significantly enhanced, enabling the resolution of complex steroid profiles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary and Tissue Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the comprehensive analysis of steroid hormones in biological fluids like urine and in tissue samples. bioscientifica.comnih.gov This technique is particularly well-suited for analyzing volatile and thermally stable compounds, or those that can be made volatile through a chemical derivatization process. frontlinegenomics.com For steroid analysis, a derivatization step, such as silylation, is typically required to increase the volatility of the compounds before they can be analyzed by GC-MS. nih.gov

In the context of 16-oxoandrostenediol research, GC-MS has been employed to generate urinary steroid profiles in various study cohorts. researchgate.net These profiles allow for the simultaneous measurement of numerous steroids, providing a snapshot of the steroid metabolome. almclinmed.ruspbu.ru Studies have utilized GC-MS to identify and quantify this compound, among other metabolites, and have found correlations between its urinary excretion levels and specific clinical conditions. researchgate.netscispace.com The methodology involves sample preparation, derivatization, chromatographic separation on a capillary column, and detection by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in metabolomics, offering high sensitivity and specificity for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. frontlinegenomics.comlcms.cz Unlike GC-MS, LC-MS/MS often does not require derivatization, simplifying sample preparation. The technique can be applied in two primary modes: targeted and untargeted metabolomics. frontlinegenomics.commdpi.com

Targeted Metabolomics: This approach focuses on the precise quantification of a predefined set of metabolites. frontlinegenomics.com In this mode, the LC-MS/MS instrument is set up to detect and measure specific parent-to-product ion transitions for this compound and other known steroids. This method provides high accuracy and sensitivity, making it suitable for validating biomarkers and for studies where specific metabolic pathways are being investigated. mdpi.com

Untargeted Metabolomics: This exploratory approach aims to capture and measure as many metabolites as possible in a sample to identify significant differences between experimental groups. mdpi.com LC-MS/MS is used to acquire high-resolution mass spectra of thousands of features, which are then analyzed using statistical methods to find potential biomarkers, such as this compound, that are altered in a particular state. upm.edu.my

LC-MS/MS-based methods have been successfully used for the analysis of this compound in various biological samples. scispace.comupm.edu.my The coupling of ultra-high-pressure liquid chromatography (UHPLC) with tandem mass spectrometry further enhances the speed and resolution of these analyses. nih.gov

Isotope Dilution Methods for Quantification

Isotope dilution mass spectrometry (IDMS) is considered a reference technique for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the beginning of the analytical process. This labeled compound serves as an internal standard.

Because the isotopically labeled standard is chemically identical to the endogenous analyte, it experiences the same processing, including extraction losses and ionization suppression or enhancement during mass spectrometry analysis. ptb.de By measuring the ratio of the natural, unlabeled analyte to the labeled standard in the final mass spectrum, the exact concentration of the analyte in the original sample can be calculated with high precision. nih.gov This method effectively corrects for variations in sample preparation and instrumental drift, making it the gold standard for quantitative accuracy. nih.gov While the synthesis of isotopically labeled standards can be a challenge, the reliability of the data obtained often justifies the effort, particularly for establishing reference measurement procedures for clinical assays. nih.govresearchgate.net The use of deuterium-labeled steroids as internal standards in GC-MS and LC-MS/MS analyses is a practical application of the isotope dilution principle. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. These techniques are fundamental to the analysis of this compound, as they allow it to be isolated from other interfering substances in biological samples before detection by a mass spectrometer or other detectors.

Application in Isolation and Purification of this compound

The isolation and purification of this compound from biological sources or synthetic reactions are essential for various research applications, such as the production of analytical standards, the characterization of its biochemical properties, and for use in in-vitro assays. Column chromatography is a primary method used for this purpose. nih.gov

The process often involves multiple chromatographic steps to achieve high purity. For instance, a typical purification scheme might start with extraction followed by separation using different types of column chromatography, such as:

Adsorption Chromatography: Using stationary phases like silica (B1680970) gel or alumina (B75360) to separate compounds based on their polarity.

Affinity Chromatography: A highly specific technique that could be used to purify enzymes that metabolize this compound, by using a ligand that specifically binds to the enzyme. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-pressure version of column chromatography that provides rapid and high-resolution separations. HPLC, particularly in a preparative mode, can be used as a final polishing step to obtain highly purified this compound.

Studies on related steroid-metabolizing enzymes, such as aromatase, have demonstrated the use of sequential chromatography steps—including affinity chromatography and hydroxyapatite (B223615) chromatography—to purify these proteins to homogeneity. nih.govnih.gov A similar multi-step chromatographic approach would be applicable for the isolation and purification of this compound itself.

Development and Validation of Research Assays

The development of a reliable research assay is a meticulous process that culminates in a thorough validation to ensure it is fit for its intended purpose. woah.org An assay for this compound must be able to accurately and reproducibly measure the compound in the specific biological matrix (e.g., serum, urine) being studied. dispendix.com

The validation process involves evaluating several key performance characteristics to establish the method's reliability. dispendix.comnih.gov These parameters typically include:

Specificity and Selectivity: The ability of the assay to unequivocally measure the analyte of interest without interference from other components in the sample matrix, such as structurally related steroids.

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing samples with known concentrations of this compound (spike recovery).

Precision: The degree of agreement among multiple measurements of the same sample. This is evaluated at two levels: intra-assay precision (within the same run) and inter-assay precision (between different runs). nih.gov

Linearity and Range: The concentration range over which the assay response is directly proportional to the analyte concentration.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. dispendix.com

The entire process, from initial development through to final validation, is critical for ensuring that the data generated from the assay are accurate and can be confidently interpreted in a research context. woah.orgbioagilytix.com

Synthetic Chemistry and Chemical Biology of 16 Oxoandrostenediol

Chemical Synthesis Pathways and Strategies

The laboratory synthesis of 16-oxoandrostenediol relies on sophisticated methods to control the stereochemistry and regiochemistry of the steroid nucleus. These strategies often involve multi-step processes starting from more abundant steroid precursors.

Stereoselective and Regioselective Synthetic Routes

The introduction of an oxygen function at the C-16 position of the androstane (B1237026) skeleton requires precise control to achieve the desired stereochemistry (α or β) and to avoid reactions at other positions. Stereoselective synthesis of epimeric 16-hydroxy steroids has been achieved using precursors like epiandrosterone. molaid.com

One of the key challenges is controlling the regioselectivity of reactions on the complex steroid scaffold. Polyphosphoric acid (PPA) mediated synthesis is one method where regioselectivity can be controlled by altering the reaction conditions, such as the P2O5 content in the PPA. d-nb.info While not specific to this compound, such principles are fundamental in steroid chemistry. The development of regioselective methods, for instance, for synthesizing substituted thiazoles or indanones, highlights the chemical strategies that can be adapted for steroid modifications. d-nb.inforsc.org

A stereospecific protocol has been developed for producing β-oriented cis-γ-lactones from 17-keto-androstanes, which involves a Michael addition of cyanide to a conjugated ketone. researchgate.net This type of stereo-controlled addition is crucial for building specific isomers. Furthermore, studies on the rearrangement of 16β- or 16α-hydroxy-17-keto-androstanes into 17β-hydroxy-16-keto-androstanes provide a direct route to the 16-keto functionality. researchgate.net

Precursors and Reaction Mechanisms in Laboratory Synthesis

Common precursors for the synthesis of this compound and related 16-oxygenated steroids include readily available 17-keto steroids like epiandrosterone. molaid.comresearchgate.net The synthesis of diosgeninlactone, a steroidal lactone, was stereoselectively achieved from 3β-hydroxy-5-androstene, demonstrating the utility of common steroidal starting materials. researchgate.net

The reaction mechanisms involved are often complex. For instance, the conversion of a 16-hydroxy-17-keto steroid to the more stable 17-hydroxy-16-keto isomer is a critical rearrangement. researchgate.net The general mechanisms of steroid functionalization often involve electrophilic additions or substitutions. In biocatalysis, the mechanism of hydroxylation by cytochrome P450 enzymes proceeds via an oxygen rebound mechanism involving a high-valent iron-oxo species (Compound I). wikipedia.orgnews-medical.net This enzymatic mechanism has inspired chemical approaches to selective C-H oxidation. The conversion of androgens to estrogens by aromatase (CYP19A1), for example, is a three-step process involving sequential oxidations at the C-19 position, which provides a model for understanding multi-step functionalizations on the steroid nucleus. mdpi.comacs.org

Enzymatic Synthesis Approaches for this compound and Analogs

Enzymatic methods offer a powerful alternative to chemical synthesis, providing unparalleled selectivity under mild reaction conditions. Biocatalysis, particularly using cytochrome P450 (P450) monooxygenases, is a key strategy for the specific hydroxylation of steroid scaffolds. mdpi.comrsc.org

Biocatalytic Transformations and Enzyme Engineering

The introduction of a hydroxyl group at the C-16 position of a steroid is a common biological transformation. For example, the enzyme 22,26-oxycholesterol 16α-hydroxylase (16DOX) stereoselectively catalyzes C-16α hydroxylation. rsc.org Cytochrome P450 enzymes are central to steroid metabolism and are frequently engineered for synthetic purposes. wikipedia.orgmdpi.com

Recent advances have focused on identifying and engineering P450s for site-specific steroid hydroxylations. rsc.org Li and coworkers successfully engineered the C-16β steroid-hydroxylase CYP109B4, identifying key residues that control its regioselectivity. rsc.orgacs.org By creating a variant, they were able to switch the enzyme's preference from C-16β to C-15β hydroxylation. rsc.orgacs.org This highlights the power of enzyme engineering to create novel biocatalysts for producing specific steroid analogs.

The general process of P450-catalyzed hydroxylation involves a catalytic cycle where the enzyme's heme iron activates molecular oxygen to form a potent oxidizing species. news-medical.net This allows for the direct functionalization of unactivated C-H bonds, a reaction that is very challenging to achieve with conventional chemical methods. nih.gov Whole-cell biocatalysis using engineered microorganisms like Mycolicibacterium or Saccharomyces cerevisiae is often employed to produce steroids, leveraging the cell's machinery to supply necessary cofactors like NAD(P)H. nih.govmdpi.com For example, Qu and Zhou developed a chemoenzymatic synthesis of C14-functionalized steroids by mining and engineering P450 enzymes from Cochliobolus lunatus and expressing them in Saccharomyces cerevisiae. nih.gov

Table 1: Examples of Engineered P450s for Steroid Hydroxylation

| Enzyme | Original Substrate/Selectivity | Engineered Selectivity | Key Mutations | Reference |

|---|---|---|---|---|

| CYP109B4 | 16β-hydroxylation | 15β-hydroxylation | L240V/S387F/V84L/V292S/I291T/M290F/F294I (B4-M7 variant) | rsc.orgacs.org |

| CYP14A | C14α-hydroxylation of progesterone (B1679170) | Improved C14α-hydroxylation activity and selectivity | I111L, M115K, V124W | nih.gov |

Synthesis of Derivatized Analogs for Structure-Activity Relationship Studies

To explore the biological functions and therapeutic potential of this compound, various derivatized analogs are synthesized for structure-activity relationship (SAR) studies. uomustansiriyah.edu.iq These studies aim to understand how specific structural modifications affect a compound's biological activity.

The synthesis of analogs often involves modifying the substituents on the steroid's A, B, C, or D rings, or the side chain. researchgate.net For instance, SAR studies on neuroactive steroids have established that a 3α-hydroxyl group and a 17β-hydrogen bond acceptor are often crucial for activity at the GABAA receptor. researchgate.net

The synthesis of 16-imidazolyl substituted steroidal derivatives has been pursued to evaluate their potential as aromatase inhibitors or cytotoxic agents, demonstrating the broad range of pharmacological properties that can be explored through derivatization at the C-16 position. researchgate.net Similarly, SAR studies of androst-4-ene analogs substituted at the C-6 position have revealed insights into the steric and electronic requirements of the aromatase binding site. acs.org These studies collectively underscore the importance of synthesizing a diverse library of analogs to map the structural requirements for a desired biological effect.

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 94149 |

| Epiandrosterone | 439328 |

| Progesterone | 5994 |

| Dehydroepiandrosterone (B1670201) (DHEA) | 5881 |

| Androstenedione (B190577) | 5879 |

| Testosterone | 6013 |

| Diosgeninlactone | 15555135 |

| 3β-hydroxy-5-androstene | 53457176 |

| 16-ketoestrone (B72602) | 92837 |

| Estradiol | 5757 |

| Estrone | 5870 |

| Allopregnanolone | 92737 |

| Pregnanolone | 77765 |

| Adrenosterone | 9540 |

Emerging Research Themes and Future Perspectives on 16 Oxoandrostenediol

Untargeted Metabolomics and Systems Biology Integration

Untargeted metabolomics, which aims to capture a comprehensive snapshot of all small molecules in a biological system, represents a significant frontier in steroid research. biorxiv.org This approach, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), moves beyond quantifying single analytes to identifying patterns and discovering novel biomarkers across entire metabolic pathways. biorxiv.orgfrontiersin.org In the context of 16-Oxoandrostenediol, untargeted metabolomics allows researchers to situate the compound within the intricate web of steroidogenesis and identify correlations with various physiological and pathological states.

Integrating this metabolomic data with genomics, proteomics, and transcriptomics under the umbrella of systems biology provides a powerful framework for elucidating complex disease mechanisms. frontiersin.org For instance, studies on adrenocortical carcinomas (ACC) have utilized urinary steroid profiling by gas chromatography-mass spectrometry (GC-MS) to identify correlations between 16-oxo-androstenediol, tetrahydroxysphingosine (THS), and various progestogens. researchgate.netresearchgate.netresearchgate.net These findings are crucial for understanding tumor biology and identifying potential prognostic markers. researchgate.netresearchgate.net The ultimate goal of this integration is to move from simple biomarker identification to a functional understanding of how metabolic networks, including the pathways involving this compound, are perturbed in disease. frontiersin.org

An example of untargeted metabolomics in practice includes the analysis of zebrafish, where this compound was identified as one of several endogenous metabolites altered by exposure to certain substances, showcasing the technique's ability to detect unexpected changes in steroid metabolism. researchgate.net As analytical platforms become more sensitive and data analysis tools more sophisticated, the role of this compound is likely to be further clarified in diverse areas, from endocrinology to toxicology. frontiersin.orgnih.gov

Advanced Enzymatic and Biotransformation Research

The synthesis and metabolic fate of this compound are governed by a series of enzymatic reactions. Research in this area focuses on characterizing these enzymes and leveraging them for novel applications. Biotransformation, using microorganisms or isolated enzymes to perform specific chemical modifications on a steroid scaffold, is a key theme. evitachem.com This approach is explored for the sustainable and efficient production of valuable steroid intermediates. For example, microbial hydroxylation is a well-established method for producing compounds like 9α-Hydroxy-4-androstene-3,17-dione, a process that highlights the potential for enzymatic synthesis in creating complex steroids. evitachem.com

The biotransformation pathway leading to this compound begins with precursors like dehydroepiandrosterone (B1670201) (DHEA). ucl.ac.uk The enzyme 3β-hydroxysteroid dehydrogenase/Δ(5)-Δ(4) isomerase (HSD3B2) is critical in the broader pathway, converting precursors like pregnenolone (B344588) and 17-hydroxypregnenolone into key hormones such as progesterone (B1679170) and cortisol. ucl.ac.uk Deficiencies in this enzyme disrupt the entire steroidogenic cascade, highlighting its central role. ucl.ac.uk

Further down the metabolic chain, enzymes like aromatase are studied for their role in converting androgens to estrogens. Research on the aromatization of the structurally similar 16α-hydroxyandrostenedione to estriol (B74026) has revealed that the enzyme's active site may interact differently with various substrates, a finding that could have implications for understanding the metabolism of related 16-oxygenated steroids. researchgate.net The study of enzymatic processes, from synthesis using specific dehydrogenases or oxidases to metabolism in tissues like the brain, continues to be a vibrant field, promising a deeper understanding of the biological journey of this compound. pnas.orgnih.gov

Methodological Advancements in Steroid Profiling

The ability to accurately measure this compound and its related compounds is fundamental to understanding its function. The field has seen a dramatic shift from single-hormone assays to comprehensive steroid profiling, largely driven by advances in mass spectrometry. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the simultaneous quantification of a large panel of steroids from a single sample. researchgate.netnih.gov

This comprehensive approach provides a detailed "fingerprint" of the steroid metabolome, offering a more accurate picture of adrenal gland function than isolated measurements. nih.gov For example, urinary steroid profiling using GC-MS has been instrumental in the diagnosis of congenital adrenal hyperplasia (CAH) in newborns, where this compound is one of several key steroids measured to identify specific enzyme deficiencies like 21-hydroxylase deficiency. nih.gov

These advanced profiling methods are now considered crucial tools for the non-invasive evaluation of adrenal tumors, helping to distinguish between benign adenomas and malignant carcinomas. researchgate.netresearchgate.net The data generated, which includes levels of this compound, complements existing clinical workups and holds promise for improving diagnosis and patient outcomes. researchgate.netnih.gov Furthermore, these techniques are applied in areas like doping control, where the comprehensive analysis of steroid metabolites is necessary to detect the misuse of naturally occurring steroids. researchgate.net The continuous improvement of these analytical methodologies will undoubtedly uncover new roles and clinical applications for this compound and the steroid panel as a whole. nih.gov

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.